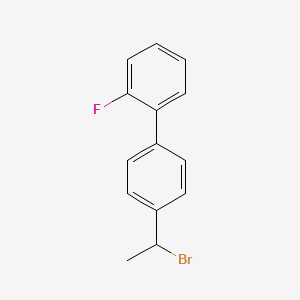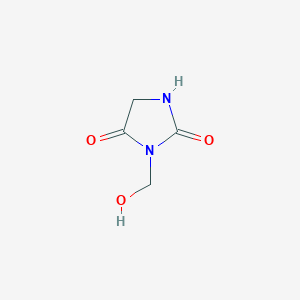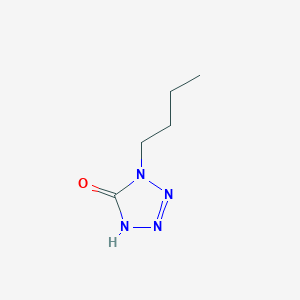
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is a nitrogen-rich heterocyclic compound. It is part of the tetrazole family, which is known for its diverse applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a butyl group attached to the nitrogen at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- typically involves the cycloaddition reaction of nitriles and azides. Sodium azide is often used as the azide source, and the reaction is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction can be catalyzed by various metal salts to improve yield and selectivity.
Industrial Production Methods
Industrial production of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to amines or other reduced forms.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Wirkmechanismus
The mechanism of action of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-1H-tetrazol-5-amine: Similar structure but with an amine group instead of a ketone.
1-Ethyl-2H-tetrazol-5-one: Similar structure but with an ethyl group instead of a butyl group.
(5Z)-5-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8(5H)-quinolinone: Contains a tetrazole ring but with different substituents and additional ring structures .
Uniqueness
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its ability to penetrate biological membranes compared to its analogs.
Eigenschaften
CAS-Nummer |
56413-18-4 |
|---|---|
Molekularformel |
C5H10N4O |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
4-butyl-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H10N4O/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10) |
InChI-Schlüssel |
NBVWGXYHHOOUAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)NN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


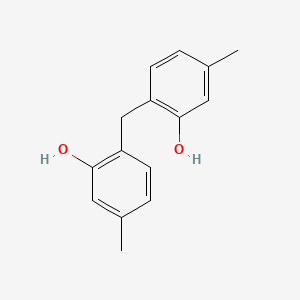
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
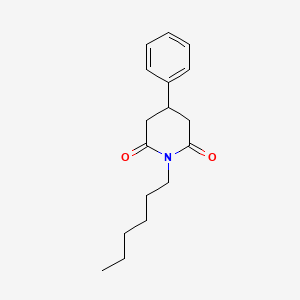
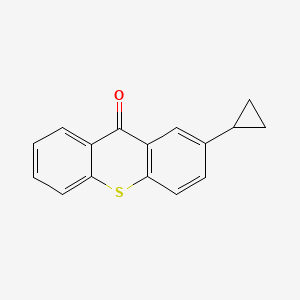
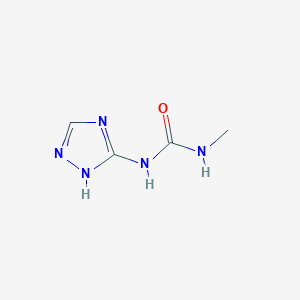
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
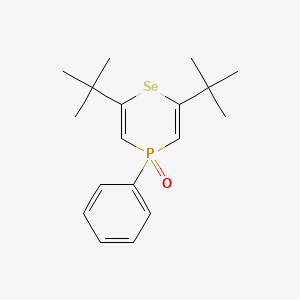
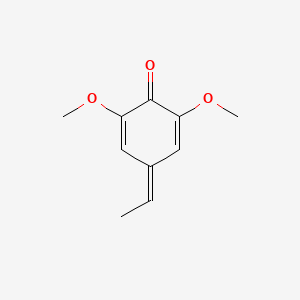
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
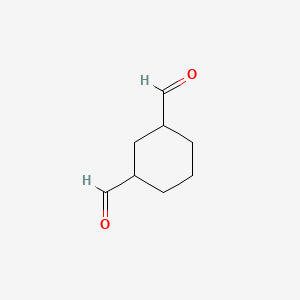

![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
